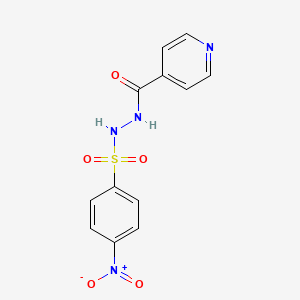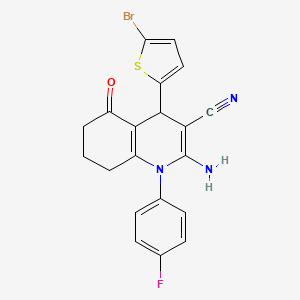![molecular formula C22H16N2O3S B11537317 N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-cyanophenyl)sulfanyl]benzamide](/img/structure/B11537317.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-cyanophenyl)sulfanyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ilmetil)-2-[(2-cianofenil)sulfanil]benzamida es un compuesto químico con una estructura compleja. Vamos a desglosarlo:
N-(1,3-benzodioxol-5-ilmetil): Esta parte del compuesto contiene un anillo benzodioxol (un sistema de anillos fusionados) con un grupo metilo unido a él.
2-[(2-cianofenil)sulfanil]benzamida: Aquí, tenemos un núcleo de benzamida con un átomo de azufre que une dos anillos aromáticos. El grupo cianofenilo añade más complejidad.
Métodos De Preparación
Rutas Sintéticas:: Existen varias rutas sintéticas para este compuesto. Un enfoque común implica la condensación de 2-aminobenzonitrilo con 1,3-benzodioxol-5-carbaldehído. La reacción procede a través de un intermedio de imina, seguido de reducción para formar la benzamida deseada.
Condiciones de Reacción::Reactivos: 2-aminobenzonitrilo, 1,3-benzodioxol-5-carbaldehído
Solvente: Solvente orgánico (por ejemplo, etanol, diclorometano)
Catalizador: Condiciones ácidas o básicas (por ejemplo, HCl, NaOH)
Temperatura: Típicamente a reflujo (alrededor de 80-100 °C)
Producción Industrial:: La producción a escala industrial puede implicar procesos de flujo continuo o reacciones por lotes. La optimización del rendimiento, la pureza y las consideraciones de seguridad juegan un papel crucial.
Análisis De Reacciones Químicas
Este compuesto experimenta diversas reacciones:
Oxidación: Oxidación del grupo tioéter (sulfanil) a sulfóxido o sulfona.
Reducción: Reducción del grupo nitrilo a una amina.
Sustitución: Reacciones de sustitución en los anillos aromáticos (por ejemplo, halogenación, nitración).
Los reactivos comunes incluyen:
Oxidación: Peróxido de hidrógeno (H₂O₂), ácido m-cloroperbenzoico (m-CPBA)
Reducción: Hidruro de litio y aluminio (LiAlH₄), borohidruro de sodio (NaBH₄)
Sustitución: Halogenos (por ejemplo, Cl₂, Br₂), ácido nítrico (HNO₃)
Los productos principales dependen de las condiciones de reacción y los sustituyentes.
Aplicaciones Científicas De Investigación
Este compuesto encuentra aplicaciones en:
Medicina: Potencial como candidato a fármaco debido a su estructura única y su posible actividad biológica.
Biología Química: Estudiando sus interacciones con enzimas, receptores u otras biomoléculas.
Industria: Como material de partida para la síntesis de compuestos más complejos.
Mecanismo De Acción
El mecanismo exacto sigue siendo un área activa de investigación. Probablemente implica interacciones con objetivos proteicos específicos o vías celulares. Se necesitan estudios adicionales para dilucidar su modo de acción.
Comparación Con Compuestos Similares
Compuestos similares incluyen:
Benzamidas: Compuestos estructuralmente relacionados con núcleos de benzamida.
Fármacos que Contienen Azufre: Se pueden hacer comparaciones con otras sustancias farmacéuticas que contienen azufre.
Propiedades
Fórmula molecular |
C22H16N2O3S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-cyanophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C22H16N2O3S/c23-12-16-5-1-3-7-20(16)28-21-8-4-2-6-17(21)22(25)24-13-15-9-10-18-19(11-15)27-14-26-18/h1-11H,13-14H2,(H,24,25) |
Clave InChI |
HJRIGSNQNHOTML-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene](/img/structure/B11537238.png)

![2,4-dichloro-N'-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide](/img/structure/B11537245.png)
![4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-furan-3-carbonitrile](/img/structure/B11537259.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11537264.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11537271.png)

![2-(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetohydrazide](/img/structure/B11537273.png)
![2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11537277.png)
![5-Bromo-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11537286.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-butylacetamide](/img/structure/B11537289.png)
![2-(4-bromophenyl)-4-{4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11537296.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11537304.png)
